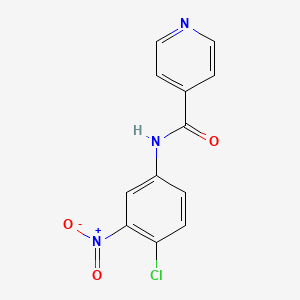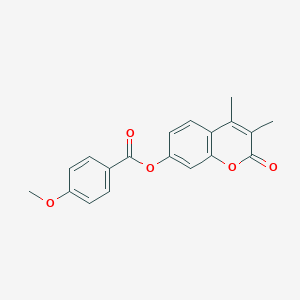
N-(4-chloro-3-nitrophenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)isonicotinamide, commonly known as CNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNP is a nitroaromatic compound that belongs to the family of isonicotinamides and has been found to exhibit promising antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CNP is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. CNP has been shown to bind to the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), which is involved in the biosynthesis of peptidoglycan. By inhibiting MurA, CNP prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
CNP has been found to exhibit low toxicity and high selectivity towards bacterial and fungal cells. It has been shown to have minimal cytotoxic effects on mammalian cells, making it a potentially safe and effective antimicrobial agent. Additionally, CNP has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNP is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of various bacterial and fungal infections. Additionally, CNP has been found to exhibit low toxicity and high selectivity towards microbial cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of CNP is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research and development of CNP. One area of interest is the development of novel CNP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of CNP and its potential applications in the treatment of inflammatory diseases. Furthermore, the potential use of CNP in combination with other antimicrobial agents for the treatment of multi-drug resistant infections warrants further investigation.
Méthodes De Synthèse
The synthesis of CNP involves the reaction of 4-chloro-3-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid, which is further purified through recrystallization.
Applications De Recherche Scientifique
CNP has been extensively studied for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, CNP has been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-2-1-9(7-11(10)16(18)19)15-12(17)8-3-5-14-6-4-8/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZDBRNOJDGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)

![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)